2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a pyrrole ring, and an oxadiazole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetic acid buffers .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action for this compound varies based on its application. For instance, as a urease inhibitor, it interacts with the active site of the enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This interaction is facilitated by the compound’s ability to form hydrogen bonds and coordinate with metal ions in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 2-amino-5-trifluoromethyl-1,3,4-thiadiazole
Uniqueness
What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide apart is its combination of three distinct heterocyclic rings, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Properties
CAS No. |
696649-47-5 |
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Molecular Formula |
C10H9N7O2S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C10H9N7O2S2/c11-9-13-14-10(21-9)20-5-6(18)12-7-8(16-19-15-7)17-3-1-2-4-17/h1-4H,5H2,(H2,11,13)(H,12,15,18) |
InChI Key |
UMFHJQXTZBFKGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=NON=C2NC(=O)CSC3=NN=C(S3)N |
Origin of Product |
United States |
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